

# "3-Chloro-5-fluorophenetole" molecular weight and formula

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## Compound of Interest

Compound Name: 3-Chloro-5-fluorophenetole

Cat. No.: B1586979

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An In-Depth Technical Guide to **3-Chloro-5-fluorophenetole**: Synthesis, Characterization, and Applications

## Abstract

**3-Chloro-5-fluorophenetole** is a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers a valuable scaffold for the development of novel compounds with tailored biological and physical properties. This technical guide provides a comprehensive overview of **3-Chloro-5-fluorophenetole**, including its molecular and physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, expected spectroscopic characteristics for structural elucidation, and its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical sciences.

## Introduction and Core Properties

**3-Chloro-5-fluorophenetole**, systematically named 1-chloro-3-ethoxy-5-fluorobenzene, is an organic compound that belongs to the class of aryl ethyl ethers. The presence of both a chloro and a fluoro substituent on the aromatic ring makes it an attractive intermediate for introducing these halogens into larger, more complex molecules. Halogenation is a key strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The parent compound for its synthesis is 3-Chloro-5-fluorophenol. The conversion to a phenetole (ethyl ether) modifies the polarity and hydrogen-bonding capability of the molecule, which can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

## Molecular Structure and Formula

The molecular structure of **3-Chloro-5-fluorophenetole** consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) at positions 3, 5, and 1, respectively.

Caption: Chemical structure of **3-Chloro-5-fluorophenetole**.

## Physicochemical Properties

As direct experimental data for **3-Chloro-5-fluorophenetole** is not widely available, its properties can be calculated or estimated based on its structure and the known properties of its precursor, 3-Chloro-5-fluorophenol, and the parent compound, phenetole.

Property	Value (Calculated/Estimated)	Source/Basis
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClFO	Derived from 3-Chloro-5-fluorophenol (C <sub>6</sub> H <sub>4</sub> ClFO) + C <sub>2</sub> H <sub>4</sub> (ethyl group)
Molecular Weight	174.60 g/mol	Calculated from atomic weights
Appearance	Colorless to pale yellow liquid (Predicted)	Based on the appearance of similar halogenated aromatic ethers
Boiling Point	~190-210 °C (Predicted)	Higher than phenetole (170 °C) due to increased molecular weight and polarity
Density	~1.25-1.35 g/cm <sup>3</sup> (Predicted)	Increased from phenetole (~0.966 g/cm <sup>3</sup> ) due to heavy halogen atoms
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)	Typical for aryl ethers. <a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis of 3-Chloro-5-fluorophenetole

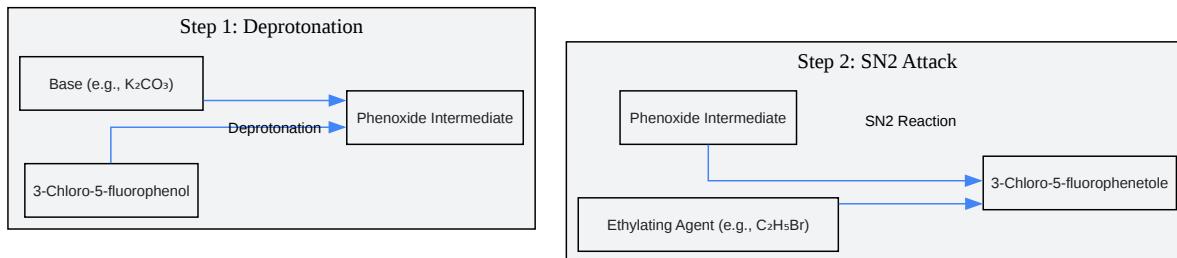
The most direct and widely used method for preparing aryl ethers from phenols is the Williamson ether synthesis.[\[3\]](#)[\[4\]](#) This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, followed by an S<sub>N</sub>2 reaction with an alkyl halide.

## Reaction Mechanism

The synthesis proceeds in two main steps:

- Deprotonation: 3-Chloro-5-fluorophenol is treated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

- Nucleophilic Substitution ( $S_N2$ ): The phenoxide ion then attacks the electrophilic carbon of an ethylating agent (e.g., bromoethane, iodoethane, or diethyl sulfate), displacing the halide or sulfate leaving group to form the ether linkage.



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Caption: Workflow of the Williamson ether synthesis.

## Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of **3-Chloro-5-fluorophenetole** from 3-Chloro-5-fluorophenol and bromoethane.

### Materials:

- 3-Chloro-5-fluorophenol (1.0 eq)
- Anhydrous potassium carbonate ( $K_2CO_3$ ) (1.5 - 2.0 eq)
- Bromoethane ( $C_2H_5Br$ ) (1.2 - 1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Solvent Addition: Add anhydrous DMF (or acetone) to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of phenol).
- Addition of Ethylating Agent: Add bromoethane (1.2 eq) dropwise to the stirred suspension at room temperature.
- Reaction: Heat the reaction mixture to 50-60 °C (for DMF) or to reflux (for acetone) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
  - Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
  - Combine the organic layers and wash with saturated NaHCO<sub>3</sub> solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure **3-Chloro-5-fluorophenetole**.

## Spectroscopic Characterization

The identity and purity of the synthesized **3-Chloro-5-fluorophenetole** can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Technique	Expected Key Features
<sup>1</sup> H NMR	Ethoxy Group: A triplet at ~1.4 ppm (3H, -CH <sub>3</sub> ) and a quartet at ~4.0 ppm (2H, -OCH <sub>2</sub> -). Protons on the carbon adjacent to the ether oxygen are deshielded. <sup>[5]</sup> Aromatic Region: Complex multiplets between 6.5-7.5 ppm for the 3 aromatic protons.
<sup>13</sup> C NMR	Ethoxy Group: Resonances at ~15 ppm (-CH <sub>3</sub> ) and ~64 ppm (-OCH <sub>2</sub> -). Aromatic Region: Signals in the range of 100-165 ppm. The carbon attached to the oxygen will be downfield (~160 ppm), and those attached to halogens will show characteristic C-F and C-Cl couplings.
IR Spectroscopy	C-O-C Stretch: Strong, characteristic bands for aryl-alkyl ethers around 1250 cm <sup>-1</sup> (asymmetric stretch) and 1040 cm <sup>-1</sup> (symmetric stretch). <sup>[6]</sup> C-H Stretch: Aliphatic C-H stretches just below 3000 cm <sup>-1</sup> and aromatic C-H stretches above 3000 cm <sup>-1</sup> .
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): A peak corresponding to the molecular weight (174.60). The isotopic pattern for chlorine (M <sup>+</sup> and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature.

## Applications in Research and Drug Development

Substituted phenetoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of **3-Chloro-5-fluorophenetole** makes it a precursor for molecules where fine-tuning of electronic and steric properties is essential.

- Medicinal Chemistry: The introduction of chlorine and fluorine can enhance the metabolic stability of a drug by blocking sites of oxidation. It can also improve membrane permeability and binding affinity to target proteins.
- Building Block Synthesis: It can be used in cross-coupling reactions or further functionalization of the aromatic ring to build more complex molecular architectures.
- Agrochemicals: Halogenated aromatic compounds are a common feature in many modern pesticides and herbicides.

## Safety and Handling

Hazard Statement: Based on the precursor 3-Chloro-5-fluorophenol, this compound should be handled with care. It is likely to be harmful if swallowed or in contact with skin and may cause skin and eye irritation.

### Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Like other ethers, there is a potential for peroxide formation upon prolonged storage and exposure to air and light. Store in a cool, dark place in a tightly sealed container.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)